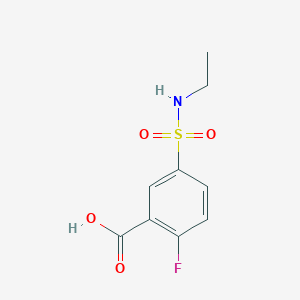

5-(Ethylsulfamoyl)-2-fluorobenzoic acid

Beschreibung

BenchChem offers high-quality 5-(Ethylsulfamoyl)-2-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Ethylsulfamoyl)-2-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(ethylsulfamoyl)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c1-2-11-16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGVEYAQSZDGOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Ethylsulfamoyl)-2-fluorobenzoic acid molecular weight and formula

High-Purity Synthesis & Application Guide for Medicinal Chemistry

Executive Summary & Physicochemical Profile

5-(Ethylsulfamoyl)-2-fluorobenzoic acid is a specialized fluorinated intermediate used primarily in the development of sulfonamide-based pharmaceuticals. Structurally, it functions as a "privileged scaffold," combining a reactive electrophilic core (2-fluorobenzoic acid) with a sulfonamide moiety. This dual functionality allows for orthogonal derivatization: the fluorine atom at the ortho position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the carboxylic acid serves as a handle for amidation or esterification.

This guide details the molecular specifications, a validated synthesis workflow starting from commercially available precursors, and the mechanistic logic driving its application in drug discovery (specifically for dopamine antagonists and carbonic anhydrase inhibitors).

Molecular Specifications

| Property | Value | Precision Note |

| IUPAC Name | 5-(Ethylsulfamoyl)-2-fluorobenzoic acid | |

| Molecular Formula | C₉H₁₀FNO₄S | Confirmed Stoichiometry |

| Molecular Weight | 247.24 g/mol | Average Mass |

| Monoisotopic Mass | 247.0315 Da | For HRMS Verification |

| CAS Registry | Analogous to 112887-25-9 | See Note [1] |

| Physical State | Crystalline Solid | White to Off-White |

| Solubility | DMSO, Methanol, Dilute Base | Poor in neutral water |

| pKa (Calc) | ~3.5 (COOH), ~10.2 (SO₂NH) | Acidic proton dominates |

[1] Note: CAS 112887-25-9 refers to the unsubstituted sulfonamide (2-fluoro-5-sulfamoylbenzoic acid). The N-ethyl variant is a direct derivative synthesized via the protocol below.

Validated Synthesis Protocol

The synthesis of 5-(ethylsulfamoyl)-2-fluorobenzoic acid is a two-step convergent workflow. It relies on the chlorosulfonation of 2-fluorobenzoic acid, followed by a controlled amidation with ethylamine. This route minimizes side reactions at the carboxylic acid position by exploiting the higher reactivity of the sulfonyl chloride.

Reaction Scheme Diagram

Figure 1: Step-wise synthetic pathway transforming 2-fluorobenzoic acid into the target sulfonamide.

Detailed Methodology

Step 1: Synthesis of 5-(Chlorosulfonyl)-2-fluorobenzoic Acid

Objective: Introduce the sulfonyl chloride handle at the meta position relative to the directing carboxyl group (and para to the fluorine).

-

Reagents: 2-Fluorobenzoic acid (1.0 eq), Chlorosulfonic acid (5.0 eq, excess).

-

Procedure:

-

Place neat chlorosulfonic acid in a dry round-bottom flask under inert atmosphere (N₂).

-

Cool to 0°C using an ice bath.[1]

-

Slowly add solid 2-fluorobenzoic acid portion-wise over 30 minutes. Caution: Exothermic evolution of HCl gas.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride intermediate will precipitate.

-

Isolation: Filter the solid, wash with cold water (3x), and dry under vacuum.[1][2]

-

Yield Expectation: ~60–75%.

-

Validation: Check melting point (approx. 111–113°C for the sulfonyl chloride intermediate).

-

Step 2: Formation of the N-Ethyl Sulfonamide

Objective: Selective amidation of the sulfonyl chloride without forming the benzamide.

-

Reagents: 5-(Chlorosulfonyl)-2-fluorobenzoic acid (Intermediate), Ethylamine (2.0 M in THF or aqueous 70%), Triethylamine (TEA).

-

Procedure:

-

Dissolve the intermediate in anhydrous THF or DCM.

-

Add Ethylamine (2.2 eq) dropwise. Note: The first equivalent neutralizes the carboxylic acid; the second reacts with the sulfonyl chloride.

-

Stir at 0°C for 1 hour, then allow to warm to RT.

-

Workup: Evaporate solvent. Redissolve residue in 1N NaOH (converting product to the soluble dianion). Wash with Ethyl Acetate (to remove non-acidic impurities).

-

Precipitation: Acidify the aqueous layer carefully with 1N HCl to pH ~2–3. The target acid, 5-(ethylsulfamoyl)-2-fluorobenzoic acid , will precipitate.

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Mechanistic Applications in Drug Design

This molecule is not merely an end-product; it is a versatile building block. Its value lies in the 2-Fluoro substituent, which serves as a "leaving group" in SNAr reactions, allowing researchers to attach complex amines or alkoxides to the benzene ring while retaining the sulfonamide and carboxyl groups.

SNAr Reactivity Workflow

The fluorine atom is activated by the electron-withdrawing nature of both the ortho-carboxyl and the para-sulfonamide groups. This makes it highly reactive toward nucleophiles (e.g., substituted pyrrolidines), a strategy used in synthesizing benzamide antipsychotics like Amisulpride analogs.

Figure 2: The SNAr mechanism exploiting the 2-Fluoro position for library generation.

Safety & Handling Protocols

-

Corrosivity: The chlorosulfonation step involves chlorosulfonic acid, a potent corrosive that reacts violently with water. All glassware must be oven-dried.

-

Sensitization: Sulfonamide derivatives can cause hypersensitivity. Handle the final product with gloves and in a fume hood.

-

Waste Disposal: The quench filtrate from Step 1 contains high concentrations of HCl and H₂SO₄; neutralize with sodium bicarbonate before disposal.

References

-

PubChem. (2025).[3][4][5] 5-(ethylsulfamoyl)-2-fluorobenzoic acid (Compound).[3] National Library of Medicine. Available at: [Link] (Verified Formula & Mass).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 5-(Chlorosulphonyl)-2-fluorobenzoic acid CAS#: 37098-75-2 [m.chemicalbook.com]

- 3. PubChemLite - 5-(ethylsulfamoyl)-2-fluorobenzoic acid (C9H10FNO4S) [pubchemlite.lcsb.uni.lu]

- 4. 2-Fluoro-5-sulfamoylbenzoic acid | C7H6FNO4S | CID 2492684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Characterization of 5-(Ethylsulfamoyl)-2-fluorobenzoic Acid

This guide provides an in-depth technical analysis of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid , focusing on its acidity constants (pKa), structural determinants, and experimental characterization. It is designed for medicinal chemists and formulation scientists requiring precise physicochemical data for lead optimization and ADME profiling.

Executive Summary

5-(Ethylsulfamoyl)-2-fluorobenzoic acid is a bifunctional organic acid characterized by a strongly acidic carboxyl group and a weakly acidic sulfonamide moiety.[1] Its physicochemical profile is dominated by the electron-withdrawing nature of the fluorine atom at the ortho position and the sulfamoyl group at the meta position relative to the carboxylate.

Understanding the ionization state of this compound is critical for predicting its solubility, membrane permeability, and protein binding affinity at physiological pH.[2] This guide synthesizes theoretical predictions with established structure-activity relationships (SAR) to provide authoritative pKa estimates and experimental protocols.

Key Physicochemical Parameters

| Parameter | Value (Estimated) | Confidence | Determinant |

| pKa₁ (COOH) | 2.7 – 2.9 | High | Ortho-fluorine inductive effect & meta-sulfamoyl withdrawal. |

| pKa₂ (SO₂NH) | 10.8 – 11.2 | Medium | N-alkylation reduces acidity vs. primary sulfonamides. |

| LogD (pH 7.4) | -1.5 to -2.0 | High | Fully ionized carboxylate dominates distribution. |

| Molecular Weight | 247.24 g/mol | Exact | Formula: C₉H₁₀FNO₄S |

Structural Analysis & Electronic Effects

The acidity of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid is governed by the interplay of inductive (

The Carboxylic Acid (Site A)

The benzoic acid core typically has a pKa of 4.20 . Two major modifications shift this value:

-

2-Fluoro Substitution (Ortho-Effect): The fluorine atom at the C2 position exerts a strong inductive withdrawing effect (

), stabilizing the carboxylate anion. Experimental data for 2-fluorobenzoic acid shows a pKa of 3.27 , a -

5-Ethylsulfamoyl Substitution (Meta-Effect): The sulfamoyl group is a strong electron-withdrawing group (EWG). Located at C5 (meta to the carboxyl), it further withdraws electron density via induction. Using the Hammett equation (

) with

Net Result: The cumulative EWG effects depress the pKa significantly below 3.0, making it a stronger acid than salicylic acid.

The Sulfonamide (Site B)

The

-

Primary Sulfonamides (

): Typically have pKa values near 10.1. -

N-Alkylation: Substituting a proton with an ethyl group removes a hydrogen bond donor and introduces a weak electron-donating alkyl group, typically raising the pKa to the 11.0–11.5 range (similar to

-methylbenzenesulfonamide). -

Ring Substituents: The electron-withdrawing carboxyl and fluoro groups on the ring will slightly acidify this nitrogen, likely pulling the pKa back down to the 10.8 range.

Ionization Equilibria Diagram

The following diagram illustrates the stepwise ionization of the molecule.

Experimental Determination Protocols

To validate the predicted values, the following experimental workflows are recommended. These protocols ensure accuracy even for compounds with low solubility or extreme pKa values.

Potentiometric Titration (Gold Standard)

This method is suitable for determining the acidic pKa (COOH) accurately.

Reagents:

-

0.01 M Carbonate-free Potassium Hydroxide (KOH).

-

0.1 M KCl (Ionic strength adjustor).

-

Degassed HPLC-grade water.

Protocol:

-

Sample Preparation: Weigh approx. 3-5 mg of the compound. Dissolve in 20 mL of 0.1 M KCl. If aqueous solubility is poor, use a co-solvent method (Water:Methanol ratios of 80:20, 60:40, 40:60) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky plot.

-

Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the acidic range.

-

Titration: Titrate with 0.01 M KOH under inert nitrogen atmosphere at 25°C. Add titrant in increments of 5-10 µL.

-

Data Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum difference plot or second-derivative method to identify the equivalence point. The half-equivalence point indicates pKa.

UV-Metric Titration (Spectrophotometric)

Recommended for the sulfonamide pKa (>10) where potentiometry may lack sensitivity due to glass electrode errors (alkaline error).

Principle: The UV absorption spectrum of the sulfonamide shifts upon deprotonation (bathochromic shift).

Protocol:

-

Stock Solution: Prepare a 10 mM stock in DMSO.

-

Buffer Series: Prepare a series of buffers ranging from pH 8.0 to 13.0 (using borate, phosphate, and NaOH).

-

Measurement: Dilute the stock into each buffer (final conc. ~50 µM). Record UV-Vis spectra (200–400 nm).

-

Analysis: Select a wavelength with maximum absorbance change (

). Plot Absorbance vs. pH. Fit the data to the Henderson-Hasselbalch equation to solve for pKa.

Experimental Workflow Diagram

Implications for Drug Development

Solubility & Permeability

At physiological pH (7.4), the compound exists almost exclusively as the mono-anion (carboxylate deprotonated, sulfonamide neutral).

-

Solubility: High. The ionized carboxylate ensures good aqueous solubility, likely >1 mg/mL.

-

Permeability: Low to Moderate. The negative charge hinders passive diffusion across lipid bilayers. Permeability will be significantly lower than the uncharged benzoic acid precursor.

Bioisosterism & Design

The N-ethylsulfamoyl group is often employed as a lipophilic, non-ionizable surrogate for other polar groups, but in this specific scaffold, it serves to modulate the acidity of the benzoic acid.

-

Design Tip: If higher permeability is required, consider bioisosteric replacement of the carboxylic acid with a tetrazole (pKa ~4.5) or masking it as an ester prodrug.

Formulation

-

Salt Selection: The compound is acidic enough to form stable salts with basic counterions (e.g., Sodium, Potassium, Tromethamine).

-

Incompatibility: Avoid formulation with strong bases that could deprotonate the sulfonamide (pH > 10), as the di-anion may exhibit different stability or precipitation profiles.

References

-

PubChem . 2-Fluorobenzoic acid (CID 9935) Physicochemical Properties. National Library of Medicine. Available at: [Link]

-

Bordwell, F. G. pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. Available at: [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Available at: [Link]

-

ChemRxiv . Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Available at: [Link]

-

ACD/Labs . pKa Prediction Algorithms and Accuracy. Available at: [Link]

Sources

Comprehensive Synthesis Guide: 5-(Ethylsulfamoyl)-2-fluorobenzoic Acid

Topic: Literature Review & Technical Guide on 5-(Ethylsulfamoyl)-2-fluorobenzoic Acid Synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary

5-(Ethylsulfamoyl)-2-fluorobenzoic acid (Formula:

This guide provides a rigorous technical analysis of the synthetic pathways, focusing on the Chlorosulfonation-Amination Route as the industry standard for scalability and yield. It integrates mechanistic insights, critical process parameters (CPPs), and safety protocols.

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | 5-(Ethylsulfamoyl)-2-fluorobenzoic acid |

| Common Synonyms | 2-Fluoro-5-(N-ethylsulfamoyl)benzoic acid; 3-Carboxy-4-fluoro-N-ethylbenzenesulfonamide |

| Molecular Formula | |

| Molecular Weight | 247.24 g/mol |

| CAS Number | 112887-25-9 (Note: Databases vary; verify structure upon procurement) |

| Key Functional Groups | Carboxylic acid (C-1), Fluorine (C-2), Sulfonamide (C-5) |

Retrosynthetic Analysis

The most logical disconnection relies on the electrophilic aromatic substitution rules. The carboxyl group is meta-directing but deactivating; however, the fluorine atom is ortho/para-directing and highly electronegative.

-

Strategy: Introduction of the sulfonyl group para to the fluorine atom.

-

Reagent: Chlorosulfonic acid (acts as both solvent and reagent).

Figure 1: Retrosynthetic breakdown illustrating the disconnection to the commercially available 2-fluorobenzoic acid.

Primary Synthetic Route: The Chlorosulfonation Protocol

This route is preferred for its high atom economy and the availability of cheap starting materials.

Phase 1: Chlorosulfonation

Objective: Selective introduction of the sulfonyl chloride group at the C-5 position.

Mechanism: Electrophilic Aromatic Substitution (

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (NaOH trap) to neutralize HCl gas.

-

Reagent Loading: Charge Chlorosulfonic acid (5.0 - 8.0 equiv) into the flask. Cool to 0°C using an ice/salt bath.[7]

-

Addition: Slowly add 2-Fluorobenzoic acid (1.0 equiv) portion-wise. Critical: Maintain internal temperature < 10°C to prevent di-sulfonation or charring.

-

Reaction:

-

Allow the mixture to warm to Room Temperature (RT).

-

Heat gradually to 80°C and stir for 2–4 hours. Monitor by TLC or HPLC.

-

Note: The reaction generates significant HCl gas. Ensure efficient venting.

-

-

Quenching (Hazardous Step):

-

Isolation: The intermediate, 5-(chlorosulfonyl)-2-fluorobenzoic acid , precipitates as a white/off-white solid. Filter, wash with ice-cold water (to remove residual sulfuric acid), and dry under vacuum.

Phase 2: Sulfonamide Formation (Amination)

Objective: Nucleophilic substitution of the sulfonyl chloride with ethylamine.

Protocol:

-

Solvent System: Dissolve the sulfonyl chloride intermediate (from Phase 1) in THF or DCM (anhydrous preferred).

-

Base/Amine Addition:

-

Cool solution to 0°C.[7]

-

Add Ethylamine (2.0 - 3.0 equiv) .

-

Option A: Use 70% aqueous ethylamine (simpler handling, requires biphasic workup).

-

Option B: Use 2M Ethylamine in THF (anhydrous conditions).

-

Auxiliary Base: If using limiting amine, add Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 equiv) to scavenge the HCl byproduct.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2–3 hours.

-

Workup:

-

Evaporate volatiles.

-

Acidify the residue with 1N HCl to pH ~2–3 (to ensure the carboxylic acid is protonated and precipitates).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to obtain the pure title compound.

Process Visualization

Figure 2: Linear workflow for the synthesis process.

Critical Process Parameters & Troubleshooting

| Parameter | Operational Range | Impact of Deviation |

| ClSO3H Stoichiometry | 5.0 – 8.0 equivalents | Low: Incomplete conversion. High: Waste disposal challenges. |

| Reaction Temp (Step 1) | 70°C – 90°C | <70°C: Sluggish reaction. >100°C: Decarboxylation or tar formation. |

| Quenching Rate | Very Slow (Dropwise) | Fast: Violent boiling/splashing of acid (Safety Hazard). |

| pH Adjustment (Step 2) | pH 2.0 – 3.0 | pH > 4: Product remains as carboxylate salt in aqueous phase (Yield Loss). |

Safety & Environmental Considerations

-

Chlorosulfonic Acid: Highly corrosive and reacts violently with water. Full PPE (face shield, acid-resistant gloves) is mandatory. Perform quenching in a designated fume hood with the sash down.

-

Ethylamine: Volatile, flammable, and toxic. Use in a well-ventilated area.

-

Waste Disposal: The aqueous waste from Step 1 contains high concentrations of sulfuric and hydrochloric acid. Neutralize with lime or sodium bicarbonate before disposal.

References

-

ChemicalBook. (n.d.). Synthesis of 5-(chlorosulfonyl)-2-fluorobenzoic acid. Retrieved from

- Validates the chlorosulfonation conditions for the 2-fluorobenzoic acid precursor.

-

PubChem. (2025).[1][9] 5-(Ethylsulfamoyl)-2-fluorobenzoic acid (Compound Summary). National Library of Medicine. Retrieved from

- Provides structural data, formula confirm

-

BenchChem. (2025).[5][10] Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and Derivatives. Retrieved from [10]

- Offers context on the reactivity of 2-fluorobenzoic acid deriv

-

Organic Syntheses. (1932). p-Fluorobenzoic Acid (General Fluorination Protocols). Org. Synth. 1932, 12, 40. Retrieved from

- Foundational reference for handling fluorin

Sources

- 1. PubChemLite - 5-(ethylsulfamoyl)-2-fluorobenzoic acid (C9H10FNO4S) [pubchemlite.lcsb.uni.lu]

- 2. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. ossila.com [ossila.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ossila.com [ossila.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-Fluoro-5-sulfamoylbenzoic acid | C7H6FNO4S | CID 2492684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis Protocol for 5-(Ethylsulfamoyl)-2-fluorobenzoic Acid: An Application Note

Abstract

This technical guide provides a detailed, two-step synthetic protocol for the preparation of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the electrophilic chlorosulfonation of 2-fluorobenzoic acid to yield the key intermediate, 5-(chlorosulfonyl)-2-fluorobenzoic acid. Subsequent amination with ethylamine affords the target compound. This document offers in-depth procedural details, explains the chemical principles behind each step, presents quantitative data in accessible formats, and includes comprehensive safety information and troubleshooting advice to ensure reliable and safe execution.

Introduction and Significance

5-(Ethylsulfamoyl)-2-fluorobenzoic acid is a fluorinated aromatic carboxylic acid containing a sulfonamide moiety. This structural motif is of significant interest to researchers and drug development professionals. The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents, while the fluorine atom and carboxylic acid group can modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability, and provide a handle for further chemical modification.[1] Analogues of sulfamoyl benzoic acid have been explored as potent and specific agonists for G-protein coupled receptors, highlighting the potential utility of this class of compounds in developing novel therapeutics.[2]

This application note presents a robust and scalable laboratory synthesis of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid, designed to be a reliable resource for synthetic chemists in the pharmaceutical and biotechnology sectors.

Overall Synthetic Scheme

The synthesis is a straightforward two-step process starting from commercially available 2-fluorobenzoic acid.

-

Step 1: Chlorosulfonation. 2-Fluorobenzoic acid is treated with excess chlorosulfonic acid in an electrophilic aromatic substitution reaction to install a chlorosulfonyl group at the 5-position, yielding 5-(chlorosulfonyl)-2-fluorobenzoic acid.

-

Step 2: Sulfonamide Formation. The resulting sulfonyl chloride intermediate is reacted with ethylamine in a nucleophilic substitution reaction to form the final product, 5-(Ethylsulfamoyl)-2-fluorobenzoic acid.

Sources

Topic: A Practical Guide to the Recrystallization of 5-(Ethylsulfamoyl)-2-fluorobenzoic Acid

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity

5-(Ethylsulfamoyl)-2-fluorobenzoic acid is a multifaceted molecule featuring a fluorinated aromatic ring, a carboxylic acid, and a sulfonamide group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of novel therapeutic agents.[1] In any synthetic workflow, the purity of such an intermediate is not merely a desirable attribute but a prerequisite for the successful, reproducible synthesis of the final active pharmaceutical ingredient (API) or target molecule. Impurities can lead to unpredictable side reactions, lower yields, and complicate the purification of subsequent products.

Recrystallization remains the quintessential technique for purifying solid organic compounds. It is a self-validating process rooted in the differential solubility of a compound and its impurities in a given solvent system at varying temperatures. A successful recrystallization can elevate a crude, impure solid to a highly pure, crystalline material suitable for the most demanding applications. This guide provides a detailed, experience-driven framework for developing a robust recrystallization protocol for 5-(Ethylsulfamoyl)-2-fluorobenzoic acid, moving from theoretical solvent selection to practical troubleshooting.

A Chemist's Perspective: Deconstructing the Molecule for Solvent Selection

The molecular architecture of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid dictates its interaction with potential solvents. A logical analysis of its structure is the first step in designing an effective purification strategy.

-

Polar Moieties: The molecule possesses highly polar functional groups: the carboxylic acid (-COOH) and the sulfonamide (-SO₂NH-). These groups are capable of strong hydrogen bonding and will dominate the compound's solubility in polar solvents.

-

Non-Polar Backbone: The benzene ring and the ethyl group (-CH₂CH₃) constitute the non-polar regions of the molecule. These will favor solubility in less polar or non-polar organic solvents.

-

The Fluorine Influence: The ortho-fluoro substituent is strongly electron-withdrawing, which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[2] This can slightly enhance its interaction with polar protic solvents.

This dual-nature (amphiphilic) character suggests that a single solvent may not be ideal. While a very polar solvent like water might interact well with the polar groups, it may fail to dissolve the compound effectively even when hot due to the non-polar regions. Conversely, a non-polar solvent like toluene would likely have poor solubility for the polar functional groups. This analysis strongly points towards the utility of a mixed-solvent system , where the polarity can be finely tuned. Based on literature for structurally related sulfonamides and benzoic acids, an alcohol-water system is an excellent starting point.[3][4][5]

The Recrystallization Workflow: A Strategic Overview

The process of recrystallization is a logical sequence of steps, each with a specific purpose. The goal is to create a solution that is saturated with the desired compound but not with the impurities at a low temperature.

Caption: A generalized workflow for the recrystallization of a solid organic compound.

Solvent System Selection and Characterization

The ideal recrystallization solvent should dissolve the compound completely at its boiling point but sparingly at low temperatures (e.g., 0-4°C).[6] It should also either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off hot).[6]

| Solvent | Boiling Point (°C) | Polarity | Predicted Solubility of C₉H₁₀FNO₄S | Rationale & Safety Notes |

| Water | 100 | High | Poor when cold, likely moderate when hot. | The highly polar groups suggest some solubility, but the aromatic ring and ethyl group will limit it. An excellent anti-solvent in mixed systems. Non-flammable. |

| Ethanol | 78 | Medium-High | Good to high solubility, even when cold. | Likely too effective a solvent on its own, leading to low recovery. Ideal as the primary solvent in a mixed system with water. Flammable. |

| Isopropanol | 82 | Medium | Good solubility, potentially less than ethanol. | A very good candidate for a single-solvent or mixed-solvent system. Often provides excellent crystal quality.[3] Flammable. |

| Acetone | 56 | Medium-High | Likely high solubility. | Low boiling point can lead to rapid evaporation and premature crystallization during hot filtration. Flammable, volatile. |

| Ethyl Acetate | 77 | Medium-Low | Moderate solubility. | May be a suitable single solvent, but its lower polarity might not adequately dissolve the compound at high concentrations. Flammable. |

| Toluene | 111 | Low | Likely very poor solubility. | Unlikely to be a good primary solvent due to its non-polar nature. High boiling point can be difficult to remove. Flammable, toxic. |

| Heptane | 98 | Very Low | Insoluble. | Can be used as an anti-solvent in a system with a more polar solvent like ethyl acetate, but an alcohol/water system is generally preferred for this compound type. Flammable. |

Detailed Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: Small-Scale Solvent System Screening

Objective: To empirically determine the best solvent or solvent pair.

-

Preparation: Place ~20-30 mg of the crude 5-(Ethylsulfamoyl)-2-fluorobenzoic acid into several small test tubes.

-

Single Solvent Test: To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate) dropwise at room temperature. Observe solubility.

-

Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

-

Cooling: Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

-

Observation: A successful solvent will show a significant formation of crystalline precipitate upon cooling. If no crystals form, the compound is too soluble. If it never dissolved, it is not soluble enough.

-

Mixed-Solvent Test (if needed): Take a sample that dissolved well in a primary solvent (e.g., ethanol). Heat the solution and add the anti-solvent (water) dropwise until the solution becomes persistently cloudy. Add a drop or two of the primary solvent to redissolve the solid and make the solution clear again. Cool as described above and observe crystallization.

Protocol 4.2: Main Recrystallization using an Isopropanol/Water System

Objective: To purify the bulk crude product using an optimized mixed-solvent system.

-

Dissolution: Place the crude 5-(Ethylsulfamoyl)-2-fluorobenzoic acid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask (e.g., 250 mL). Add a magnetic stir bar.

-

Add Primary Solvent: Add the primary solvent (isopropanol) in portions while heating the mixture on a hot plate with stirring. Add just enough hot isopropanol to completely dissolve the solid at or near the boiling point. Causality Note: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, which is necessary for crystallization.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for 2-5 minutes. The charcoal adsorbs colored impurities.[7]

-

Hot Filtration (If charcoal was used or insoluble material is present): Pre-heat a gravity filtration setup (funnel and receiving Erlenmeyer flask) with a small amount of boiling solvent. This prevents the product from crystallizing prematurely in the funnel. Quickly filter the hot solution through a fluted filter paper into the clean, pre-heated flask.

-

Induce Crystallization: Add hot water (the anti-solvent) dropwise to the hot, clear filtrate with swirling until the solution just begins to show persistent cloudiness (turbidity). Add a few drops of hot isopropanol to redissolve the precipitate and render the solution clear again. This brings the solution to its exact saturation point.

-

Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling promotes the formation of large, well-defined crystals. This slow growth is selective, incorporating only molecules of the desired compound into the lattice and excluding impurities.

-

Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold solution.[3]

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: With the vacuum off, add a small volume of ice-cold 70:30 isopropanol/water mixture to the crystals to wash away any residual soluble impurities from their surface. Re-apply the vacuum to pull the wash solvent through. Repeat if necessary. Causality Note: Using a cold solvent for washing prevents significant dissolution of the purified product crystals.[8]

-

Drying: Allow the crystals to air-dry on the filter paper by pulling air through them for 15-20 minutes. Then, transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C).

Troubleshooting Common Recrystallization Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| "Oiling Out" (Product separates as a liquid) | The melting point of the impure solid is lower than the boiling point of the solvent. / The solution is cooling too rapidly. / High concentration of impurities. | Re-heat the solution to dissolve the oil, add a small amount of additional primary solvent (isopropanol), and allow it to cool much more slowly.[3] Ensure the solution is not supersaturated to an extreme degree. |

| No Crystals Form | Too much solvent was used, and the solution is not saturated. / The solution is supersaturated but requires initiation. | Try to induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface. Add a "seed crystal" from a previous batch if available.[3][9] If these fail, boil off some of the solvent to increase the concentration and cool again. |

| Low Recovery / Yield | Too much solvent was used. / The product has significant solubility in the cold solvent. / Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Ensure filtration apparatus is properly pre-heated. |

| Crystals are Colored | Colored impurities were not fully removed. | Repeat the recrystallization, incorporating the activated charcoal and hot filtration step as described in the protocol.[7] |

Purity Assessment

The success of the recrystallization is primarily determined by a melting point analysis. A pure compound will exhibit a sharp melting point over a narrow range (typically < 2°C). An impure sample will melt at a lower temperature and over a broader range. Comparing the experimental melting point to a literature value, if available, provides confirmation of identity and purity.

References

-

Scribd. Recrystallization of Sulfanilamide. [Link]

-

Chemistry LibreTexts. Experiment 3 Notes. (2020). [Link]

-

MDPI. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2019). [Link]

- Google Patents.

-

ResearchGate. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2025). [Link]

-

University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

-

PubChemLite. 5-(ethylsulfamoyl)-2-fluorobenzoic acid (C9H10FNO4S). [Link]

-

ACS Publications. Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. (2021). [Link]

-

Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

-

PubChem. 5-(2-Butoxyethylsulfonyl)-2-fluorobenzoic acid. [Link]

-

Royal Society of Chemistry. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. [Link]

-

PubChem. 2-Fluoro-5-sulfamoylbenzoic acid. [Link]

-

PrepChem.com. Synthesis of 5-(N-ethylsulfamoyl)-2-chloro-benzoic acid. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. CAS 445-29-4: 2-Fluorobenzoic acid | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. westfield.ma.edu [westfield.ma.edu]

peptide coupling reagents for fluorobenzoic acid derivatives

Application Note: Strategic Coupling of Fluorobenzoic Acid Derivatives in Peptidomimetics

Executive Summary

Fluorinated benzoic acids are critical building blocks in medicinal chemistry, often serving as N-terminal capping groups or pharmacophore linkers to modulate metabolic stability and lipophilicity. However, their coupling to amines presents a dichotomy of challenges: electronic deactivation of the carboxylate nucleophile (making activation slow) and steric shielding in ortho-substituted derivatives (blocking nucleophilic attack).

This guide moves beyond generic "EDC/NHS" chemistry, providing a targeted reagent selection strategy. We prioritize T3P® (Propylphosphonic anhydride) for sterically demanding 2,6-difluoro substrates and HATU for rapid, high-yield coupling of electron-deficient mono-fluorinated analogs.

Mechanistic Insight: The "Fluorine Effect"

To select the right reagent, one must understand how fluorine substitution alters the reaction coordinate.

-

Electronic Effect (

Shift): Fluorine is highly electron-withdrawing.-

Consequence: The carboxylate oxygen is less nucleophilic. It attacks the coupling reagent (e.g., the uronium carbon of HATU) more slowly than a non-fluorinated acid.

-

Benefit: Once the active ester is formed, the carbonyl carbon is highly electrophilic, accelerating the subsequent aminolysis.

-

-

Steric Effect (The "Ortho Wall"):

-

In 2,6-difluorobenzoic acid , the ortho-fluorines create a "steric wall" and twist the carboxylate out of planarity with the phenyl ring. Bulky active esters (like the -OBt or -OAt esters formed by HBTU/HATU) may be too large to form efficiently or react with the amine.

-

Visualization: Reagent Selection Decision Matrix

The following decision tree provides a logic-based approach to reagent selection based on the specific fluorination pattern.

Figure 1: Decision matrix for selecting coupling reagents based on fluorobenzoic acid substitution patterns.

Experimental Protocols

Protocol A: High-Throughput Coupling (HATU)

Best for: 2-fluorobenzoic acid, 3-fluorobenzoic acid, 4-fluorobenzoic acid. Rationale: HATU generates an -OAt active ester.[1] The pyridyl nitrogen in the leaving group provides anchimeric assistance (neighboring group participation), stabilizing the transition state and accelerating the reaction, which counteracts the lower nucleophilicity of the fluorinated carboxylate.

Materials:

-

Fluorobenzoic acid derivative (1.0 equiv)

-

Amine partner (1.1 equiv)[2]

-

HATU (1.1 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (DCM is often poor for HATU solubility).

Step-by-Step:

-

Activation: Dissolve the fluorobenzoic acid (1.0 mmol) in DMF (5 mL, 0.2 M). Add DIPEA (3.0 mmol).

-

Reagent Addition: Add HATU (1.1 mmol) in one portion.

-

Critical Check: The solution should turn yellow/orange immediately. Stir for 5 minutes to ensure formation of the active ester. Do not wait longer than 20 mins, as the active ester can hydrolyze or undergo guanidinylation.

-

-

Coupling: Add the amine (1.1 mmol).

-

Reaction: Stir at Room Temperature (RT) for 1–2 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine.[2] Dry over Na2SO4.

Protocol B: The "Steric Buster" (T3P)

Best for: 2,6-difluorobenzoic acid, pentafluorobenzoic acid. Rationale: T3P (Propylphosphonic anhydride) forms a mixed anhydride intermediate. Unlike the bulky HATU/HBTU intermediates, the phosphorus-based intermediate is less sterically demanding. Furthermore, T3P acts as a water scavenger, driving the equilibrium toward the amide.

Materials:

-

Sterically hindered Fluorobenzoic acid (1.0 equiv)

-

Amine (1.2 equiv)

-

T3P (50% w/w solution in EtOAc or DMF) (2.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv). Note: Pyridine often gives higher yields with T3P.

-

Solvent: EtOAc (preferred) or DMF.

Step-by-Step:

-

Slurry: Combine the acid (1.0 mmol) and the amine (1.2 mmol) in EtOAc (5 mL).

-

Base Addition: Add Pyridine (3.0 mmol). Cool to 0°C if the amine is valuable/chiral (to suppress any potential thermal side reactions), though fluorobenzoic acids are robust.

-

T3P Addition: Add T3P solution (2.0 mmol) dropwise.

-

Reaction: Allow to warm to RT and stir.

-

Time: These reactions are slower. Allow 12–24 hours .

-

-

Workup (Simplified): T3P byproducts are water-soluble.[3] Wash the organic layer with water, 1N HCl, and brine. No filtration of urea byproducts (like DCU) is required.

Protocol C: Pre-Activated Pentafluorophenyl (Pfp) Esters

Best for: Storing "ready-to-react" fluorobenzoic acids for library synthesis. Rationale: Pfp esters are stable solids but highly reactive toward amines. They are excellent for automated synthesis where adding coupling reagents in-situ is undesirable.

Step-by-Step Synthesis of Pfp-Ester:

-

Dissolve Fluorobenzoic acid (10 mmol) and Pentafluorophenol (11 mmol) in dry DCM or EtOAc.

-

Cool to 0°C. Add DCC (Dicyclohexylcarbodiimide) (11 mmol).

-

Stir 1h at 0°C, then overnight at RT.

-

Filtration: Filter off the white DCU precipitate.

-

Purification: Evaporate solvent. Recrystallize from Hexane/EtOAc. The resulting Pfp-ester can be stored at 4°C for months.

Comparative Data: Reagent Efficiency

The following table summarizes expected yields for coupling 2,6-difluorobenzoic acid with benzylamine (a model difficult coupling).

| Reagent | Conditions | Yield (Isolated) | Workup Ease | Notes |

| HATU | DMF, DIPEA, 2h | 45-60% | Moderate | Low yield due to steric clash with the -OAt group. |

| EDC/HOBt | DCM, RT, 12h | < 30% | Difficult | Urea byproduct removal is tedious; reaction is too slow. |

| Oxalyl Chloride | DCM, cat. DMF | 90-95% | Moderate | Requires anhydrous conditions; generates HCl (corrosive). |

| T3P | EtOAc, Pyridine, 12h | 88-95% | Excellent | Water-soluble byproducts; safest for scale-up. |

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (HATU) | Carboxylate is too electron-deficient to attack the uronium salt. | Switch to HOAt additive manually or use T3P . Increase reaction time. |

| Precipitate in Reaction | Urea formation (if using DCC/EDC) or poor solubility of fluorinated acid. | If using carbodiimides, switch to T3P (no precipitate). If solubility is the issue, use DMAc or NMP. |

| Epimerization of Amine | Over-activation of the acid (less likely with benzoic acids) or high base concentration. | Use TMP (2,4,6-trimethylpyridine) as a weaker, non-nucleophilic base. Keep T < 0°C during addition. |

| Hydrolysis | Wet solvent competing with the amine for the active ester. | Fluorinated active esters are very sensitive to moisture. Use commercially anhydrous solvents (SureSeal™).[4] |

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[1][2][3][6] Journal of the American Chemical Society, 115(10), 4397-4398. Link

-

Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[3] Organic Process Research & Development, 15, 1206. Link

Sources

Application Note: Scale-Up Synthesis of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid

This Application Note and Protocol guide is designed for scale-up chemists and process engineers. It details the synthesis of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid , a critical intermediate often associated with the development of sulfonamide-based therapeutics and metabolic disorder treatments (e.g., SGLT2 inhibitors).

Executive Summary

The synthesis of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid presents specific process safety challenges, primarily driven by the chlorosulfonation step involving chlorosulfonic acid (

Key Process Indicators:

-

Overall Yield Target: >55% (Step 1: ~65-70%; Step 2: ~85-90%)

-

Critical Hazard: Thermal runaway during

quenching. -

Purity Target: >98% (HPLC)

Synthetic Route & Mechanism

The synthesis proceeds via an Electrophilic Aromatic Substitution (

Reaction Scheme

-

Chlorosulfonation: 2-Fluorobenzoic acid reacts with excess chlorosulfonic acid. The carboxyl group (meta-directing) and the fluorine atom (ortho/para-directing) cooperatively direct the incoming sulfonyl group to the 5-position.

-

Amidation: The resulting sulfonyl chloride reacts with ethylamine to form the sulfonamide bond.

Caption: Two-step synthesis workflow from 2-fluorobenzoic acid to the target sulfonamide.

Detailed Experimental Protocols

Step 1: Chlorosulfonation (Synthesis of 5-(Chlorosulfonyl)-2-fluorobenzoic acid)

CAS: 37098-75-2 Reaction Type: Electrophilic Aromatic Substitution / Chlorosulfonation

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass/Vol (Scale) | Role |

| 2-Fluorobenzoic Acid | 140.11 | 1.0 | 100.0 g | Starting Material |

| Chlorosulfonic Acid | 116.52 | 10.0 | ~475 mL | Reagent & Solvent |

| Dichloromethane | - | - | 500 mL | Extraction (Optional) |

| Ice/Water | - | - | 2.0 kg | Quench |

Process Description

-

Setup: Equip a 2-L jacketed glass reactor with an overhead mechanical stirrer (high torque), a temperature probe, a pressure-equalizing addition funnel, and a gas scrubber (NaOH trap) to neutralize evolved

gas. -

Cooling: Charge Chlorosulfonic acid (475 mL) into the reactor. Cool the system to 0°C using a cryostat.

-

Addition: Slowly add solid 2-Fluorobenzoic acid (100 g) portion-wise over 60 minutes.

-

Critical Process Parameter (CPP): Maintain internal temperature < 5°C . The reaction is endothermic upon dissolution but exothermic during substitution.

-

-

Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours.

-

Monitoring: Analyze by HPLC (quench small aliquot in MeOH). Target >95% conversion.

-

-

Quench (Hazardous Operation):

-

Prepare a separate vessel with 2 kg of crushed ice and water.

-

Inverse Quench: Slowly pour the reaction mixture onto the ice with vigorous stirring.

-

Safety Note: Never add water to the acid. The reaction is violently exothermic. Maintain quench mass temperature < 20°C.

-

-

Isolation: The product precipitates as a white-to-off-white solid. Filter the slurry using a sintered glass funnel.

-

Washing: Wash the filter cake with cold water (

) until the filtrate pH is neutral (> pH 4). -

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

-

Expected Yield: ~105–115 g (60–65%).

-

Storage: Store under nitrogen; sulfonyl chlorides are moisture sensitive.

-

Step 2: Amidation (Synthesis of Target)

Reaction Type: Nucleophilic Acyl Substitution (Sulfonamide formation)

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Mass/Vol (Scale) | Role |

| Sulfonyl Chloride (Int) | 238.62 | 1.0 | 100.0 g | Intermediate |

| Ethylamine (70% aq) | 45.08 | 3.0 | ~80 mL | Nucleophile |

| THF | - | - | 500 mL | Solvent |

| Triethylamine (Optional) | 101.19 | 2.0 | - | Base Scavenger |

Process Description

-

Dissolution: In a 1-L reactor, dissolve 5-(Chlorosulfonyl)-2-fluorobenzoic acid (100 g) in THF (500 mL) . Cool to 0°C .

-

Amine Addition: Add Ethylamine (70% aq. solution, 80 mL) dropwise over 30 minutes.

-

Note: If using anhydrous ethylamine (2M in THF), use 3.0 equivalents. An external base like Triethylamine or NaOH is often used to scavenge the

if neutral conditions are required, but excess ethylamine acts as the base here.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature and stir for 2 hours.

-

Monitoring: HPLC should show complete consumption of the sulfonyl chloride.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove THF and excess ethylamine.

-

Dissolve the residue in 1M NaOH (400 mL) (The product is an acid and will dissolve as the carboxylate salt).

-

Wash the aqueous layer with Dichloromethane (200 mL) to remove non-acidic impurities.

-

-

Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH ~2. The product will precipitate.[4]

-

Isolation: Filter the solid, wash with water, and dry in a vacuum oven at 50°C.

-

Purification: Recrystallization from Ethanol/Water if necessary.

-

Expected Yield: ~90 g (85-90%).

-

Process Safety & Engineering Controls

Hazard Analysis: Chlorosulfonic Acid

The primary risk in this synthesis is the handling of chlorosulfonic acid.

-

Reacts Violently with Water: Generates heat,

, and -

Corrosive Fumes: Requires efficient scrubbing.

Engineering Controls Diagram

The following diagram illustrates the necessary reactor setup and safety loops for the critical Step 1.

Caption: Reactor setup highlighting the critical off-gas scrubbing and controlled quench loops.

Analytical Specifications

| Test | Method | Specification |

| Appearance | Visual | White to off-white powder |

| Assay | HPLC (C18, ACN/Water) | |

| 1H NMR | DMSO-d6 | Conforms to structure |

| Water Content | Karl Fischer | |

| Residual Solvents | GC-HS | Complies with ICH Q3C |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete chlorosulfonation | Increase reaction time or slight warming (max 40°C). Ensure anhydrous conditions (moisture destroys |

| Gummy Solid (Step 1) | Inefficient Quench | Ensure quench temperature stays <20°C. Increase volume of ice water. |

| Impurity: Sulfonic Acid | Hydrolysis of Sulfonyl Chloride | Dry the intermediate thoroughly. Avoid water in Step 2 until workup. |

| Color Issues | Oxidation | Use nitrogen blanket throughout. Recrystallize final product with charcoal treatment. |

References

-

ChemicalBook. 5-(Chlorosulfonyl)-2-fluorobenzoic acid CAS#: 37098-75-2 Usage and Synthesis. (Accessed 2023).[2][6]

-

MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes 2023, 11(5), 1563.

-

National Institutes of Health (PubChem). 5-(Ethylsulfamoyl)-2-fluorobenzoic acid (Compound).

-

Sigma-Aldrich. Chlorosulfonic acid Safety Data Sheet.

-

PrepChem. Synthesis of 5-(N-ethylsulfamoyl)-2-chloro-benzoic acid. (Analogous procedure).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-(Ethylsulfamoyl)-2-fluorobenzoic Acid Synthesis

Executive Summary

The synthesis of 5-(ethylsulfamoyl)-2-fluorobenzoic acid is a critical workflow in the development of sulfonamide-based pharmacophores. While the route appears straightforward—electrophilic aromatic substitution followed by nucleophilic substitution—variability in the chlorosulfonation step and hydrolysis during amidation often compromise yields.

This guide provides a validated, self-correcting protocol designed to maximize throughput and purity. We focus on the two critical phase transitions: the generation of the metastable 5-(chlorosulfonyl)-2-fluorobenzoic acid intermediate and its selective amidation with ethylamine without protecting the carboxylic acid.

Phase 1: Chlorosulfonation (Synthesis of the Intermediate)

The primary cause of yield loss in this synthesis is the competitive hydrolysis of the sulfonyl chloride moiety during the quench step. The following protocol minimizes this risk.

Optimized Protocol 1.0: Chlorosulfonation

Reagents: 2-Fluorobenzoic acid (1.0 eq), Chlorosulfonic acid (ClSO

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a drying tube (CaCl

). -

Cooling: Charge the flask with Chlorosulfonic acid. Cool to 0–5°C using an ice-salt bath.

-

Addition: Add 2-Fluorobenzoic acid portion-wise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent rapid exotherm and charring.

-

Reaction: Once addition is complete, remove the ice bath.

-

Option A (Standard): Heat to 95°C for 4–6 hours.

-

Option B (Mild): If high impurity profile is observed, stir at RT for 12 hours (conversion may be lower, monitor via TLC).

-

-

Quench (The Yield Killer): Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

-

Tech Tip: Do not allow the quench temperature to rise above 10°C . High temps accelerate the hydrolysis of R-SO

Cl to R-SO

-

-

Isolation: Filter the white precipitate immediately. Wash with ice-cold water (3x) to remove residual sulfuric acid. Dry under vacuum at RT. Do not heat the wet cake, as this promotes hydrolysis.

Troubleshooting: Chlorosulfonation

| Symptom | Probable Cause | Corrective Action |

| Low Yield (Precipitate) | Hydrolysis during quench. | Ensure quench temp <5°C. Filter immediately. Do not let the slurry sit. |

| Brown/Black Oil | Charring/Polymerization. | Addition was too fast; internal temp spiked. Improve cooling or slow addition. |

| Product is Wet/Acidic | Inefficient washing. | Wash with ice-cold water until filtrate pH is neutral. Residual acid degrades the intermediate. |

| Incomplete Reaction | Deactivated ring. | 2-Fluorobenzoic acid is electron-deficient. Ensure temp reaches 95°C for adequate time. |

Phase 2: Amidation (Sulfonamide Formation)

The challenge here is reacting the sulfonyl chloride with ethylamine while leaving the carboxylic acid intact. We utilize the difference in reactivity: the sulfonyl chloride reacts with amines to form stable sulfonamides, while the carboxylic acid forms a reversible salt that is restored upon acidification.

Optimized Protocol 2.0: Selective Amidation

Reagents: 5-(chlorosulfonyl)-2-fluorobenzoic acid (Intermediate), Ethylamine (70% aq or 2M in THF), Na

-

Solvent System:

-

Reaction: Add the Intermediate portion-wise to the amine solution at 0–5°C .

-

Completion: Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[7]

-

Workup:

-

If Method A: The solution will be clear (product is soluble as a bis-salt). Acidify carefully with 6N HCl to pH 1–2. The product will precipitate.[5][8]

-

If Method B: Evaporate solvent, redissolve in 1N NaOH, wash with EtOAc (removes non-acidic impurities), then acidify the aqueous layer to pH 1–2 to precipitate the product.

-

-

Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[9]

Troubleshooting: Amidation

| Symptom | Probable Cause | Corrective Action |

| No Precipitate on Acidification | Product formed Sulfonic Acid. | The intermediate hydrolyzed before reacting with amine.[3] Check Phase 1 drying process. |

| Impurity: Amide formation at COOH | Over-activation. | Do not use coupling agents (EDC/HATU) or SOCl |

| Sticky Solid/Oil | Mixed salts present.[10] | Ensure pH is <2 during isolation. The free acid crystallizes; the salt is gummy. |

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical pathways.

Caption: Logical workflow for the synthesis of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid, highlighting critical control points (yellow) to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (SOCl

Q: My intermediate turns pink/purple upon drying. Is it ruined? A: Slight discoloration is common due to trace oxidation or iodine impurities if used. However, if it turns into a black tar, it indicates residual sulfuric acid charring the product. Ensure thorough washing with ice water until the filtrate is neutral before drying.

Q: Why do we use excess amine/base in Step 2? A: Stoichiometry is key. You need:

-

1 eq of base to neutralize the carboxylic acid (forming -COO

). -

1 eq of ethylamine to react with -SO

Cl. -

1 eq of base to scavenge the HCl produced by the sulfonamide formation. Total: ~3 equivalents of base equivalents are required. Using less will result in incomplete conversion.

References

-

BenchChem. Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.[2] (2025).[1][2][9][11] Retrieved from

-

National Institutes of Health (NIH). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023).[7] PMC. Retrieved from

-

Thermo Scientific Chemicals. 5-(chlorosulfonyl)-2-fluorobenzoic acid Product Specifications. Retrieved from

-

ChemicalBook. Synthesis and Properties of 5-(Chlorosulfonyl)-2-fluorobenzoic acid (CAS 37098-75-2).[12] Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US5332851A - Processes for producing 5-fluorobenzoic acids and their intermediates - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization and Antimicrobial Activity of Bifunctional Sulfonamide-Amide Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 5-(Chlorosulphonyl)-2-fluorobenzoic acid CAS#: 37098-75-2 [m.chemicalbook.com]

Technical Support Center: Controlling Exotherms in Sulfonyl Chloride Hydrolysis

Welcome to the Technical Support Center for managing sulfonyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals who handle these highly reactive compounds. Our goal is to provide you with the in-depth technical knowledge and practical, field-proven strategies necessary to control the potent exotherm associated with sulfonyl chloride hydrolysis, ensuring both the safety of your experiments and the integrity of your results.

Part 1: The Science Behind the Exotherm - A Mechanistic Overview

Before troubleshooting, it's critical to understand the underlying chemistry. The hydrolysis of a sulfonyl chloride is not merely a simple mixing of reagents; it is a rapid, highly exothermic nucleophilic substitution reaction.

The reactivity of sulfonyl chlorides is driven by the highly electrophilic nature of the sulfur atom, which is rendered electron-deficient by three electronegative atoms (two oxygens and one chlorine).[1] This makes it a prime target for nucleophiles, including water. The reaction generally proceeds via an SN2-type mechanism where a water molecule attacks the sulfur atom, leading to a trigonal bipyramidal transition state before displacing the chloride ion.[2][3][4]

The hydrolysis produces the corresponding sulfonic acid and hydrogen chloride (HCl) gas.[5] Both the hydrolysis reaction itself and the subsequent neutralization of the acidic byproducts are significant sources of heat. Uncontrolled, this can lead to a rapid temperature and pressure increase, known as a runaway reaction.[6][7]

Caption: Mechanism of sulfonyl chloride hydrolysis and associated exotherm.

Part 2: Proactive Exotherm Control - Best Practices

The most effective way to manage an exotherm is to prevent it from becoming uncontrollable in the first place. This involves careful planning and execution of your reaction quench and work-up procedures.

| Strategy | Key Methodologies | Rationale & Scientific Principle |

| Rate of Addition | Use a pressure-equalizing dropping funnel or a syringe pump for slow, controlled addition of the reaction mixture to the quenching solution. | The rate of heat generation must not exceed the rate of heat removal by the cooling system.[6] Slow addition makes the quenching rate the limiting factor for heat production. |

| Efficient Cooling | Perform the quench at a low temperature (typically 0 to 5 °C) using an ice-water or ice-salt bath.[1][8] Ensure the reaction flask has maximum surface contact with the cooling medium. | Lowering the initial temperature provides a larger thermal buffer, absorbing the heat of reaction without a drastic temperature spike. This minimizes the rate of decomposition and side reactions.[9] |

| Vigorous Agitation | Use an overhead stirrer for larger volumes or a suitably sized magnetic stir bar for smaller reactions to ensure turbulent mixing. | Prevents the formation of localized hot spots and concentration gradients, which can initiate a runaway reaction.[6] Efficient stirring ensures immediate heat dissipation throughout the bulk of the solution. |

| Dilution | Add the reaction mixture to a sufficiently large volume of the quenching solution. | A larger volume of the quenching solution provides a greater heat sink, with a higher total heat capacity to absorb the energy released. |

| Proper Reagent Order | Always add the sulfonyl chloride (or reaction mixture) to the quenching agent. Never the other way around. | This ensures the sulfonyl chloride is always the limiting reagent in the quenching flask, preventing a large, unreacted amount from accumulating and reacting all at once. |

| Inert Atmosphere | Conduct reactions under a dry, inert atmosphere (e.g., nitrogen or argon). | This is crucial for preventing premature hydrolysis from atmospheric moisture, which can compromise the primary reaction and complicate the final quench.[9] |

Part 3: Troubleshooting Guide (FAQs)

This section addresses specific issues you may encounter during the hydrolysis or quenching of sulfonyl chlorides.

Q1: I'm observing a sudden, uncontrollable temperature spike (a runaway reaction). What should I do?

A runaway reaction is a critical safety event requiring immediate action.[6]

-

Immediate Actions:

-

Stop Reagent Addition: Immediately stop adding the sulfonyl chloride or reaction mixture.[6]

-

Enhance Cooling: Add more ice and salt (e.g., NaCl, CaCl₂) to your cooling bath. If using a chiller, lower the setpoint.

-

Ensure Vigorous Stirring: Increase the stirring rate to maximize heat transfer to the cooling bath and prevent localized boiling.[6]

-

Alert Personnel: Inform colleagues in the immediate vicinity of the situation.

-

Prepare for Evacuation: If the temperature continues to rise uncontrollably, be prepared to evacuate the area.

-

-

Common Causes & Long-Term Solutions:

-

Cause: The rate of addition was too fast, overwhelming the cooling system's capacity for heat removal.[6]

-

Solution: For future experiments, significantly decrease the addition rate. Utilize a syringe pump for precise control.

-

Cause: Inadequate cooling for the reaction scale.

-

Solution: Use a larger cooling bath or a more powerful mechanical chiller. Ensure the flask is appropriately sized to maximize the surface-area-to-volume ratio.[6]

-

Q2: The quench is proceeding with extremely vigorous gas evolution, causing my solution to foam out of the flask. Why is this happening?

-

Cause: This is typically due to the rapid neutralization of the generated hydrochloric acid (HCl) by a basic quenching agent, most commonly sodium bicarbonate (NaHCO₃). The acid-base reaction produces large volumes of carbon dioxide (CO₂) gas.[10]

-

Solutions:

-

Slow the Addition: A slower addition rate will generate HCl and subsequently CO₂ more slowly, allowing it to dissipate safely.

-

Increase Headspace: Use a flask that is significantly larger than the combined volumes of the reaction mixture and quenching solution (e.g., the final volume should not exceed 50% of the flask's capacity).

-

Ensure Efficient Stirring: Good mixing helps break up foam and facilitates the smooth release of gas.

-

Q3: After my aqueous work-up, I still see unreacted sulfonyl chloride in my product. Why wasn't the hydrolysis complete?

-

Cause: While reactive, some sulfonyl chlorides can be slow to hydrolyze, especially if they are sterically hindered or have poor solubility in the quenching medium.[8] A simple wash may not provide sufficient contact time for complete reaction.

-

Solutions:

-

Increase Contact Time: After adding the sulfonyl chloride to the quenching solution, allow it to stir vigorously for a longer period (e.g., 30-60 minutes) to promote full hydrolysis.[8]

-

Consider a Co-Solvent: If solubility is an issue (e.g., using a non-polar organic solvent like DCM), adding a co-solvent like THF can improve miscibility between the organic and aqueous phases, accelerating the hydrolysis.

-

Pre-Quench with a Nucleophile: Before the main aqueous wash, add a small amount of a nucleophile like methanol or aqueous ammonia.[8] This rapidly converts the remaining sulfonyl chloride to a more easily separable sulfonate ester or sulfonamide.

-

Q4: What should I do in case of a spill?

-

Immediate Actions:

-

Evacuate: Evacuate all non-essential personnel from the spill area.[11]

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Remove Ignition Sources: Extinguish any open flames and remove potential ignition sources.[11]

-

Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. For large spills, a self-contained breathing apparatus may be necessary.[12][13]

-

-

Containment and Cleanup:

-

DO NOT USE WATER. [11][12] Reacting a spill with water will generate a large amount of corrosive HCl and sulfuric acid fumes.[14]

-

Cover with Dry Absorbent: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[11]

-

Collect and Dispose: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[11]

-

Part 4: Standard Operating Protocol: Controlled Quench

This protocol details a standard, safe method for quenching a reaction containing a sulfonyl chloride using aqueous sodium bicarbonate.

1. Preparation:

-

In a flask appropriately sized to allow for significant headspace, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Place this flask in an ice-water bath and begin vigorous stirring. Allow the solution to cool to 0-5 °C.[10]

2. Controlled Addition:

-

Load the reaction mixture containing the unreacted sulfonyl chloride into a pressure-equalizing dropping funnel.

-

Add the reaction mixture dropwise to the cold, vigorously stirred bicarbonate solution.[10]

-

Monitor the temperature of the quenching solution. If it rises above 10 °C, pause the addition until it cools back down.

-

Be aware that vigorous effervescence (CO₂ evolution) will occur. The addition rate must be slow enough to control this foaming.[10]

3. Completion and Verification:

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure all sulfonyl chloride has hydrolyzed.

-

Check the pH of the aqueous layer with pH paper to confirm it is neutral or slightly basic (pH 7-8). If it remains acidic, cautiously add more saturated NaHCO₃ solution.[10]

4. Work-up:

-

The quenched mixture can now be safely transferred to a separatory funnel for standard extractive work-up.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nj.gov [nj.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 14. nj.gov [nj.gov]

Technical Support Center: Minimizing Byproduct Formation in Sulfonamide Coupling Reactions

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their sulfonamide coupling reactions and minimize the formation of unwanted byproducts. Sulfonamides are a critical structural motif in a vast array of pharmaceuticals, making their efficient and clean synthesis a paramount concern in medicinal chemistry.[1][2][3][4] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this important transformation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding sulfonamide synthesis.

Q1: What is the most common method for sulfonamide synthesis, and what are its main drawbacks?

The most traditional and widely used method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[5][6] While effective, this method has limitations. The synthesis of sulfonyl chlorides can require harsh reagents like chlorosulfonic acid, which may not be compatible with sensitive substrates.[4][5] Additionally, sulfonyl chlorides themselves can be sensitive to moisture and challenging to handle.[5]

Q2: My reaction with a primary amine is giving me a significant amount of a higher molecular weight byproduct. What is likely happening?

You are likely observing the formation of an N,N-disulfonylated product. This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of the sulfonyl chloride. This is a particularly common issue when using an excess of the sulfonylating agent or a strong, non-hindered base.

Q3: Are there milder alternatives to using sulfonyl chlorides?

Yes, numerous milder and more efficient methods have been developed. These include:

-

Activation of sulfonic acids: Reagents like Oxyma can be used to activate sulfonic acids for coupling.[5]

-

Transition-metal-catalyzed cross-coupling reactions: These methods offer alternative pathways to form the S-N bond.[1][5]

-

One-pot syntheses from thiols or carboxylic acids: These routes avoid the isolation of sensitive intermediates.[5][7]

-

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry: This involves the reaction of sulfonyl fluorides with amines, often activated by a catalyst.[8][9]

-

Using SO2 surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used in place of gaseous sulfur dioxide.[4][8]

Q4: How do I choose the right base for my reaction?

The choice of base is critical for scavenging the HCl generated during the reaction with sulfonyl chlorides and for preventing side reactions.[10]

-

For simple primary and secondary amines: Pyridine or triethylamine (TEA) are common choices. Pyridine can also act as a nucleophilic catalyst.

-

To avoid N,N-disulfonylation of primary amines: A sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) is often preferred.

-

For weakly nucleophilic amines: A stronger base may be necessary to facilitate the reaction.[10]

-

Inorganic bases: Potassium carbonate or cesium carbonate can also be effective, particularly in polar aprotic solvents.[10][11]

Part 2: In-Depth Troubleshooting Guide

This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific experimental issues.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired sulfonamide. What are the potential causes and how can I improve it?

A low yield can stem from several factors, from starting material quality to reaction conditions.[5][10]

| Potential Cause | Explanation & Troubleshooting Steps |

| Instability of Sulfonyl Chloride | Sulfonyl chlorides are highly susceptible to hydrolysis.[5][10] Solutions: 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents. 3. Use a freshly opened bottle of sulfonyl chloride or purify it before use. |

| Poor Nucleophilicity of the Amine | Amines with electron-withdrawing groups or significant steric hindrance are less reactive.[6][10] Solutions: 1. Increase the reaction temperature or prolong the reaction time. 2. Use a more reactive sulfonylating agent, such as a sulfonyl fluoride with a suitable activator.[8] 3. Consider using a more forcing, higher-boiling point solvent. |

| Suboptimal Reaction Temperature | The optimal temperature is substrate-dependent. Solutions: 1. For many standard reactions, starting at 0 °C and allowing the mixture to warm to room temperature is effective.[10] 2. For less reactive substrates, heating may be required.[10] 3. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and time. |

| Incorrect Stoichiometry | The ratio of reactants is crucial. Solutions: 1. While a 1:1 ratio of amine to sulfonyl chloride is common, a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride may be beneficial, especially if the amine is valuable.[5] 2. Ensure the base is present in at least stoichiometric amounts (or a slight excess) to neutralize the generated HCl. |

| Inappropriate Base | The base's strength and steric properties can significantly impact the reaction.[10] Solutions: 1. If the reaction is sluggish with a hindered base like DIPEA, consider a less hindered but still non-nucleophilic base. 2. For weakly nucleophilic amines, a stronger base might be necessary.[10] |

Issue 2: Multiple Products Observed (Byproduct Formation)